molecular formula C6H13NO3 B2776718 Ethyl (2S)-3-amino-2-methoxypropanoate CAS No. 2248199-38-2

Ethyl (2S)-3-amino-2-methoxypropanoate

Cat. No.: B2776718
CAS No.: 2248199-38-2
M. Wt: 147.174
InChI Key: HBYOLFIRVJTZRP-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2S)-3-amino-2-methoxypropanoate is an organic compound with the molecular formula C6H13NO3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-3-amino-2-methoxypropanoate typically involves the esterification of (2S)-3-amino-2-methoxypropanoic acid. One common method is the Fischer esterification, where the acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of biocatalysts such as lipases for the esterification process can offer a more environmentally friendly and selective approach.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-3-amino-2-methoxypropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of ethyl (2S)-3-amino-2-hydroxypropanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2S)-3-amino-2-methoxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl (2S)-3-amino-2-methoxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate biological pathways and exert various effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2S,4S)-1,4-anhydro-3-deoxypentitol-2-carboxylate: Another chiral ester with different functional groups.

    Dimethyl sulfoxide: A polar aprotic solvent with different chemical properties but used in similar applications.

Uniqueness

Ethyl (2S)-3-amino-2-methoxypropanoate is unique due to its specific chiral configuration and the presence of both amino and methoxy groups, which confer distinct reactivity and interaction profiles compared to other similar compounds.

Properties

IUPAC Name

ethyl (2S)-3-amino-2-methoxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-3-10-6(8)5(4-7)9-2/h5H,3-4,7H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYOLFIRVJTZRP-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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